molecular formula C18H18ClNO2 B258335 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B258335
M. Wt: 315.8 g/mol
InChI Key: BBDBLWIJSKQHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Compound A and has been synthesized by various methods.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various inflammatory and painful conditions.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been found to reduce the activity of certain enzymes and proteins that are involved in the production of pain signals, leading to a reduction in pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide in lab experiments include its high yield and purity, making it easy to obtain and use in experiments. It is also a relatively stable compound, making it easy to store and transport. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide. One direction is to further study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments to study its effects on various biological processes.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been achieved by various methods. One of the most commonly used methods is the reaction between 2-(4-chloro-3-methylphenoxy)acetic acid and 2,3-dihydro-1H-inden-5-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product obtained by this method is high, and the purity is also good.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, it has been studied for its potential use in the treatment of cancer.

properties

Product Name

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C18H18ClNO2/c1-12-9-16(7-8-17(12)19)22-11-18(21)20-15-6-5-13-3-2-4-14(13)10-15/h5-10H,2-4,11H2,1H3,(H,20,21)

InChI Key

BBDBLWIJSKQHIG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(CCC3)C=C2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(CCC3)C=C2)Cl

Origin of Product

United States

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